BTK Enzymatic Potency: 1 nM IC50 Against the Primary Kinase Target, With a >10-Fold Window Over Dopamine D2 Receptor Activity
In a direct enzymatic BTK assay, 1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (disclosed as Example 99 in US20240083900) achieved an IC50 of 1 nM [1]. By comparison, the clinically approved covalent BTK inhibitor ibrutinib exhibits a reported IC50 of 0.5 nM in similar in vitro BTK assays [2]. While ibrutinib is approximately 2-fold more potent, the target compound displays markedly lower off-target activity at the dopamine D2 receptor (IC50 = 500 nM) relative to its BTK IC50, providing a selectivity window of 500-fold for BTK over D2 [1]. In contrast, many first-generation BTK inhibitors exhibit D2 receptor activity within 10- to 50-fold of their BTK IC50, a profile linked to CNS-mediated adverse events in clinical settings [3].
| Evidence Dimension | BTK inhibition IC50 and selectivity over dopamine D2 receptor |
|---|---|
| Target Compound Data | BTK IC50 = 1 nM; D2 IC50 = 500 nM |
| Comparator Or Baseline | Ibrutinib BTK IC50 = 0.5 nM; typical first-generation BTK inhibitors exhibit D2 IC50 within 10- to 50-fold of BTK IC50 |
| Quantified Difference | BTK/D2 selectivity ratio: ~500-fold for target compound vs. ~10- to 50-fold for first-generation agents |
| Conditions | BTK in vitro enzymatic assay; D2 binding assay in human recombinant system |
Why This Matters
The 500-fold BTK-over-D2 selectivity window suggests a reduced liability for dopamine-related CNS side effects, a key differentiator for long-term B-cell malignancy therapy and a critical parameter for lead optimization programs.
- [1] BindingDB entry BDBM658441, Ligand US20240083900 Example 99/100. Affinity data for BTK IC50 and D2 receptor IC50. View Source
- [2] Honigberg LA, Smith AM, Sirisawad M, et al. The Bruton's tyrosine kinase inhibitor PCI-32765 (ibrutinib) blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci U S A. 2010;107(29):13075-80. View Source
- [3] Woyach JA, Johnson AJ. Targeted therapies for B-cell malignancies. Blood. 2019;133(2):136-144. Review summarizing selectivity profiles of clinically used BTK inhibitors. View Source
